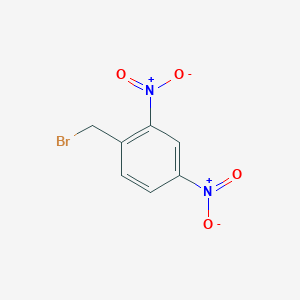

2,4-Dinitrobenzyl bromide

Descripción general

Descripción

2,4-Dinitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrN2O412. It has a molecular weight of 261.03 g/mol12. This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges1.

Synthesis Analysis

The synthesis of 2,4-Dinitrobenzyl bromide can be achieved from 2,4-Dinitrobenzyl alcohol2. Another method involves the reaction of 2,4-Dinitrotoluene with aldehydes in the presence of catalytic amounts of DBU to form the corresponding alcohols in good yields (usually above 65%). The obtained alcohols can then be readily oxidized to 2,4-dinitrobenzyl ketones3.

Molecular Structure Analysis

The molecular structure of 2,4-Dinitrobenzyl bromide consists of a benzene ring substituted with two nitro groups and one bromomethyl group24.

Chemical Reactions Analysis

2,4-Dinitrobenzyl bromide can participate in photochemical reactions. For instance, it can form an electron donor-acceptor (EDA) complex with indoles, which can be photochemically activated to perform alkylation56.Physical And Chemical Properties Analysis

2,4-Dinitrobenzyl bromide is a solid at room temperature1. It has a melting point of 50-52°C and a predicted boiling point of 360.3±27.0 °C27. The predicted density of this compound is 1.830±0.06 g/cm327.Aplicaciones Científicas De Investigación

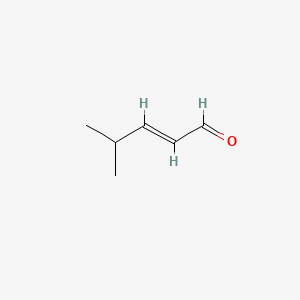

Application 1: Stereoselective α-Alkylation of Aldehydes

- Scientific Field : Organic Chemistry .

- Summary of the Application : 2,4-Dinitrobenzyl bromide is used in the stereoselective α-alkylation of aldehydes. This process involves the photochemical activity of enamines, which are key organocatalytic intermediates in thermal asymmetric processes .

- Methods of Application or Experimental Procedures : The process begins with the in situ generation of an enamine by condensing butanal with a catalyst. This enamine then forms a complex with 2,4-Dinitrobenzyl bromide. Upon exposure to light, this complex undergoes a photochemical reaction that generates radicals from closed-shell precursors under mild conditions .

- Results or Outcomes : The ground-state chiral enamines provide effective stereochemical control over the enantioselective radical-trapping process. The reaction profile analysis and rate-order assessment indicate the trapping of the carbon-centered radical by the enamine, to form the carbon-carbon bond, as rate-determining .

Application 2: Synthesis of 2,4-Dinitrobenzyl Ketones

- Scientific Field : Organic Chemistry .

- Summary of the Application : 2,4-Dinitrobenzyl bromide is used in the synthesis of 2,4-dinitrobenzyl ketones, which are key intermediates in the production of 6-nitroindoles .

- Methods of Application or Experimental Procedures : The process involves the reaction of 2,4-dinitrotoluene with aldehydes in the presence of catalytic amounts of DBU to form the corresponding alcohols. These alcohols can then be readily oxidized to 2,4-dinitrobenzyl ketones .

- Results or Outcomes : The reaction yields are usually above 65%. The 2,4-dinitrobenzyl ketones synthesized in this process are used for the synthesis of 6-nitroindoles with various substituents .

Safety And Hazards

2,4-Dinitrobenzyl bromide is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation8. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it8.

Direcciones Futuras

Recent research has shown that 2,4-Dinitrobenzyl bromide can be used in the synthesis of non-proteinogenic amino acids via photo-mediated C–H functionalization9. This opens up new possibilities for the use of this compound in the field of organic synthesis.

Propiedades

IUPAC Name |

1-(bromomethyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBJFAWRZSOCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427320 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitrobenzyl bromide | |

CAS RN |

3013-38-5 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)

![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)

![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)